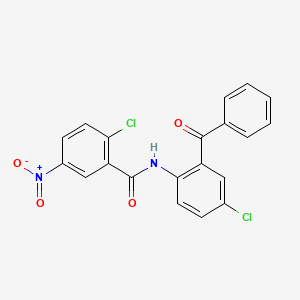

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide

Description

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a 2-benzoyl-4-chlorophenyl group attached to a 2-chloro-5-nitro-substituted benzamide moiety. Its molecular formula is C₂₀H₁₃Cl₂N₂O₄, with a molecular weight of 422.14 g/mol.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBTYXQXODBUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide typically involves the condensation of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzophenone. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction of Nitro Group: Formation of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-aminobenzamide.

Reduction of Carbonyl Group: Formation of N-(2-hydroxy-4-chlorophenyl)-2-chloro-5-nitrobenzamide.

Substitution of Chloro Groups: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide and related compounds:

Physicochemical and Stability Comparisons

Lipophilicity and Solubility: The target compound exhibits low aqueous solubility due to the benzoyl and nitro groups, which enhance lipophilicity. In contrast, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide () has higher solubility due to its polar amino group . The hydroxyphenyl-methyl substituent in N-[4-chloro-2-(α,α-hydroxyphenyl-methyl)phenyl]benzamide () increases polarity, improving water solubility compared to the target compound .

Stability and Reactivity: The target compound’s nitro group confers resistance to acidic hydrolysis but may increase susceptibility to reduction. N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide reversibly converts back to nordiazepam under acidic conditions, indicating labile amide bonds . N-(2-chloro-5-nitrophenyl)-2-nitrobenzamide () demonstrates crystallinity and stability under ambient conditions due to strong intermolecular interactions from nitro groups .

Synthetic Pathways :

- The target compound may be synthesized via Friedel-Crafts acylation or amidation, similar to N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (), which uses AlCl₃ as a catalyst .

- Diazepam-related intermediates () employ chloroacetamide groups, requiring milder conditions than nitro-substituted analogs .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO, with a molecular weight of approximately 415.26 g/mol. The compound features a benzoyl group, a chloro substitution, and a nitro group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. Studies suggest that the nitro group may play a crucial role in binding to enzyme active sites, thereby modulating their activity .

- Receptor Interaction : It has shown potential as an antagonist for certain receptors involved in inflammatory pathways. For instance, it may inhibit CCR2 and CCR9 receptor functions, which are implicated in various disease processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it can significantly reduce pro-inflammatory cytokine levels in cell culture models. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

- In Vitro Studies on Enzyme Inhibition : A study published in PMC highlighted that derivatives similar to this compound showed effective inhibition against α-glucosidase and α-amylase enzymes. Docking simulations revealed strong binding interactions, suggesting potential use as antidiabetic agents .

- Cytotoxicity Assessment : In a series of experiments assessing cytotoxicity against human cancer cells, this compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide | Structure | Anticancer |

| N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide | Structure | CCR2/CCR9 Inhibitor |

| N-(alkyl/aryl)-4-nitrobenzamide derivatives | - | Antidiabetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.